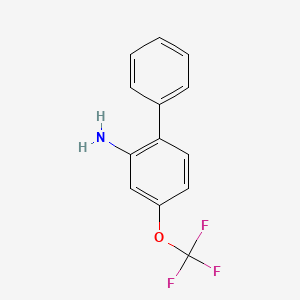

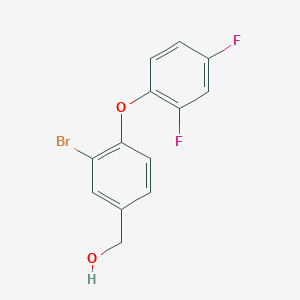

![molecular formula C24H12Na4O12S8 B1472711 4-Sulfothiacalix[4]arene Sodium Salt CAS No. 211561-04-5](/img/structure/B1472711.png)

4-Sulfothiacalix[4]arene Sodium Salt

Overview

Description

4-Sulfothiacalix4arene Sodium Salt is a cyclic organic compound characterized by its distinct molecular arrangement . It belongs to the calixarene family, a group of macrocyclic structures derived from the condensation of aromatic rings . It is an amphiphilic calix[n]arene that can be used as a coupling agent for organic molecules and metal complexes due to its hydrophobic (aromatic ring) and hydrophilic (SO3-) environments .

Synthesis Analysis

The synthesis of 4-Sulfothiacalix4arene Sodium Salt is not explicitly mentioned in the search results. .Molecular Structure Analysis

The molecular formula of 4-Sulfothiacalix4arene Sodium Salt is C24H12Na4O12S8 . The compound has a molecular weight of 840.8 g/mol . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis

4-Sulfothiacalix4arene Sodium Salt is a solid at 20 degrees Celsius . It has a molecular weight of 904.78 . The compound has a melting point of 390 degrees Celsius .Scientific Research Applications

Complex Formation Studies

4-Sulfothiacalix[4]arene sodium salt (STCAS) has been studied for its ability to form inclusion complexes, specifically with xenon (Xe). Using hyperpolarized 129Xe NMR spectroscopy, researchers determined the association constant and thermodynamic parameters of enthalpy and entropy for the inclusion complex formation, suggesting a release of water molecules from the STCAS cavity during complex formation with Xe (Fukutomi et al., 2007).

Supramolecular Assembly

The self-assembly of sulfonatocalixarenes, including STCAS, in aqueous solutions with various metal species and organic molecules has been extensively researched. These studies have demonstrated the formation of diverse complex structures through interactions like π-stacking, hydrogen bonding, and coordination. Notably, structures like bi-layers, capsules, and spheres have been observed, showcasing the versatility of sulfonatocalixarenes in building new materials (Atwood et al., 2001).

Ion Binding and Coordination

Research has shown that STCAS can effectively bind monovalent inorganic cations, such as sodium ions. This binding capacity is important for understanding complexation processes in solutions containing multiple cations (Basílio et al., 2010). Moreover, lanthanum(III) capture by STCAS has been studied, leading to the formation of complex structures like the 'ferris wheel' type supercation, which is significant in the context of metal ion coordination chemistry (Drljaca et al., 1999).

Vibrational Spectroscopy and Conformation Studies

The conformation and hydrogen bonds of the p-tetrasulfonatothiacalix[4]arene pentasodium salt, a related compound to STCAS, have been explored using vibrational spectroscopy and DFT. These studies provide insights into the stability of different conformations and the interactions of sodium ions with the sulfonate groups (Furer et al., 2021).

Sensor Development

STCAS has been investigated for its potential in developing optical signaling systems for anion detection. A displacement assay based on the interaction between STCAS and specific anions demonstrates its applicability in sensor technology (Kim et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-Sulfothiacalix4arene Sodium Salt is xenon (Xe) . Xenon is a chemically inert element that has been known to act as a general anesthetic .

Mode of Action

4-Sulfothiacalix4arene Sodium Salt forms an inclusion complex with xenon . This complex formation is investigated using hyperpolarized 129Xe NMR spectroscopy . The compound’s interaction with xenon results in changes that can be observed in the 129Xe NMR spectra .

Biochemical Pathways

The biochemical pathways affected by 4-Sulfothiacalix4The compound’s interaction with xenon suggests it may influence pathways related to general anesthesia .

Pharmacokinetics

The pharmacokinetics of 4-Sulfothiacalix4It’s worth noting that the compound’s solubility, stability, and bioavailability can be enhanced when it forms an inclusion complex with other compounds .

Result of Action

The molecular and cellular effects of 4-Sulfothiacalix4arene Sodium Salt’s action are primarily observed through changes in the 129Xe NMR spectra . These changes suggest that the compound effectively forms an inclusion complex with xenon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Sulfothiacalix4arene Sodium Salt. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the formation of the inclusion complex with xenon is temperature-dependent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tetrasodium;2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrasulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O12S8.4Na/c25-41(26,27)21-5-13-1-14(6-21)38-16-3-18(10-23(8-16)43(31,32)33)40-20-4-19(11-24(12-20)44(34,35)36)39-17-2-15(37-13)7-22(9-17)42(28,29)30;;;;/h1-12H,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBNKENRQBMHFJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C1SC3=CC(=CC(=C3)S(=O)(=O)[O-])SC4=CC(=CC(=C4)SC5=CC(=CC(=C5)S2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Na4O12S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211561-04-5 | |

| Record name | 4-SULFOTHIACALIX[4]ARENE SODIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-sulfothiacalix[4]arene sodium salt form inclusion complexes with noble gases in an aqueous solution?

A1: Yes, research suggests that this compound can form inclusion complexes with xenon in aqueous solutions. The study utilized hyperpolarized ¹²⁹Xe NMR to investigate this interaction []. While the provided abstract doesn't detail the findings, the title explicitly indicates the formation of an inclusion complex. Further investigation within the full paper would be needed to understand the stability constant and other characteristics of this interaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

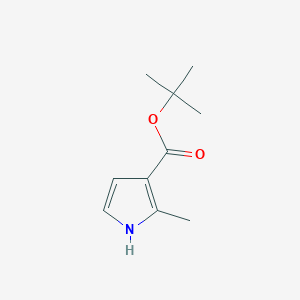

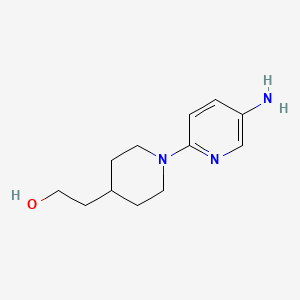

![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)

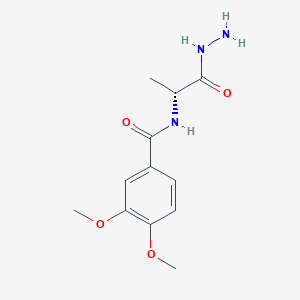

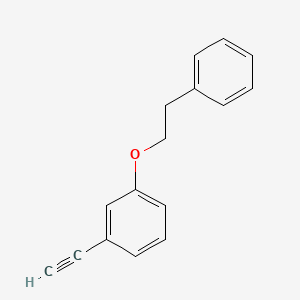

![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

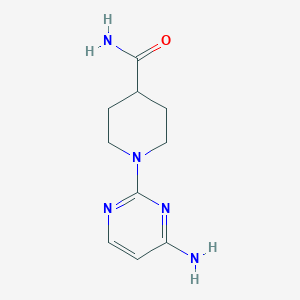

![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)

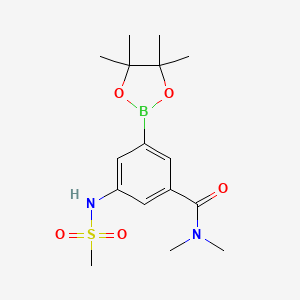

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)

![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)